

Comprehensive Technical Support Guide: Caflanone Targeted Delivery to Tumor Sites

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Compound Focus: Caflanone

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Caflanone Properties & Mechanism of Action

Caflanone (FBL-03G) is a **novel prenylated phenolic flavone** with demonstrated **anti-cancer activity** against multiple tumor types, including pancreatic cancer, breast cancer, and glioblastoma. As a non-cannabinoid flavonoid, it represents a **new class of therapeutic agent** with multiple mechanisms of action that make it particularly suitable for targeted delivery approaches.

Key Characteristics & Mechanisms

- **Origin & Chemistry:** **Caflanone** is the **unnatural isomer of cannflavin B**, a metabolite of cannabis, but is itself non-cannabinoid. It has been granted **FDA Orphan Drug Designation** for pancreatic cancer in 2019 and received IND clearance for Phase I clinical trials in 2023. [1]
- **Primary Mechanisms:** **Caflanone** demonstrates **dual targeting capability** against key pathways in cancer development:
 - **CSF1-R inhibition:** Targets tumor-associated macrophages in the tumor microenvironment
 - **KRAS suppression:** Potently suppresses KRAS expression, particularly the G12D mutation present in >36% of pancreatic cancers [1]

- **Additional Activity:** Preclinical studies show **Caflanone** has **broad-spectrum inhibitory effects** against multiple viral and inflammatory targets relevant to the tumor microenvironment, including ABL-2, cathepsin L, and multiple cytokines (IL-1 β , IL-6, IL-8, Mip-1 α , TNF- α). [2]

Quantitative Bioactivity Profile

Table: **Caflanone** Bioactivity Profile Against Key Targets [2]

Target	EC ₅₀ /IC ₅₀ (μ M)	Biological Significance
hCov-OC43 beta virus	0.42	Antiviral activity demonstration
ABL-2	0.27	Kinase inhibition
AXL	<5.0	May affect mother-to-fetus viral transmission
Cathepsin L	3.28	Viral entry pathway inhibition
IL-1 β	2.4	Anti-inflammatory cytokine suppression
IL-6	9.1	Anti-inflammatory cytokine suppression
CK2a2	0.038	Kinase inhibition
PI4Kiii β	0.136	Kinase inhibition

Nanoparticle Formulation & Synthesis

The **gold-coated lipo-polymeric hybrid nanosystem** represents a cutting-edge approach for **Caflanone** delivery, combining the biocompatibility of lipid-polymer hybrids with the functional advantages of gold nanoparticles for enhanced radiotherapy and triggered drug release.

Synthesis Protocol

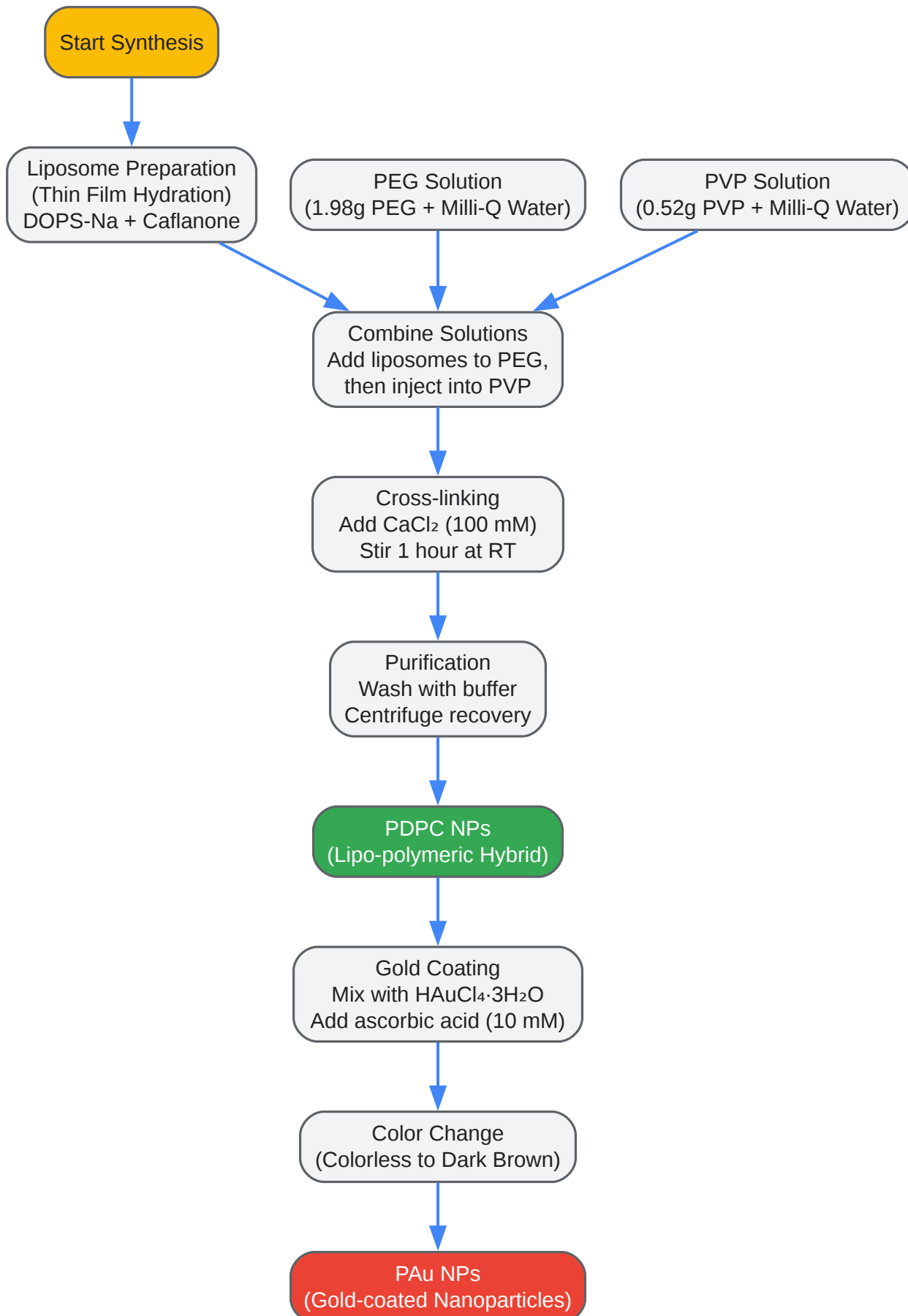
- **Lipo-polymeric Hybrid Nanoparticles (PDPC NPs) Base Formulation:**

- **Liposome Preparation:** Create DOPS-Na liposomes with or without **Caflanone** using **thin film hydration technique**
- **Hydrogel Isolation:** Prepare two solutions of PEG (1.98g) and PVP (0.52g) in Milli-Q water
- **Combination:** Add liposomes (10 mg/mL) to PEG solution under stirring, then inject into PVP solution under constant stirring
- **Cross-linking:** Add calcium chloride solution (100 mM) dropwise and stir at room temperature for one hour
- **Purification:** Wash nanoparticles twice with buffer solution (1 mM CaCl₂, 150 mM NaCl) and recover by centrifugation [3]

- **Gold Coating (PAu NPs):**

- **Chemical Reduction:** Mix PDPC NPs (2 mg/mL) with H₂AuCl₄·3H₂O at varying concentrations (5-20 mM)
- **Reduction:** Add ascorbic acid (10 mM) to initiate reduction process
- **Monitoring:** Color change from colorless to dark brown indicates successful gold nanoparticle formation [3]

Synthesis Workflow Visualization



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Gold-coated Nanoparticle Synthesis Workflow

Nanoparticle Characterization Parameters

Table: Gold Coating Optimization Parameters [3]

Nanoparticle Type	H _{Au} Cl ₄ ·3H ₂ O Concentration	Key Characteristics	Recommended Use
PDPC NPs (Base)	0 mM	Biocompatible core, drug loading capacity	Control formulations
PAu5 NPs	5 mM	Basic gold coating, moderate radiosensitization	Preliminary studies
PAu10 NPs	10 mM	Enhanced radiosensitivity, good imaging capability	Standard applications
PAu15 NPs	15 mM	Strong radiosensitization, excellent imaging	Enhanced therapy
PAu20 NPs	20 mM	Maximum gold content, potential aggregation risk	Specialized applications

Experimental Protocols & Methodologies

In Vitro Therapeutic Efficacy Assessment

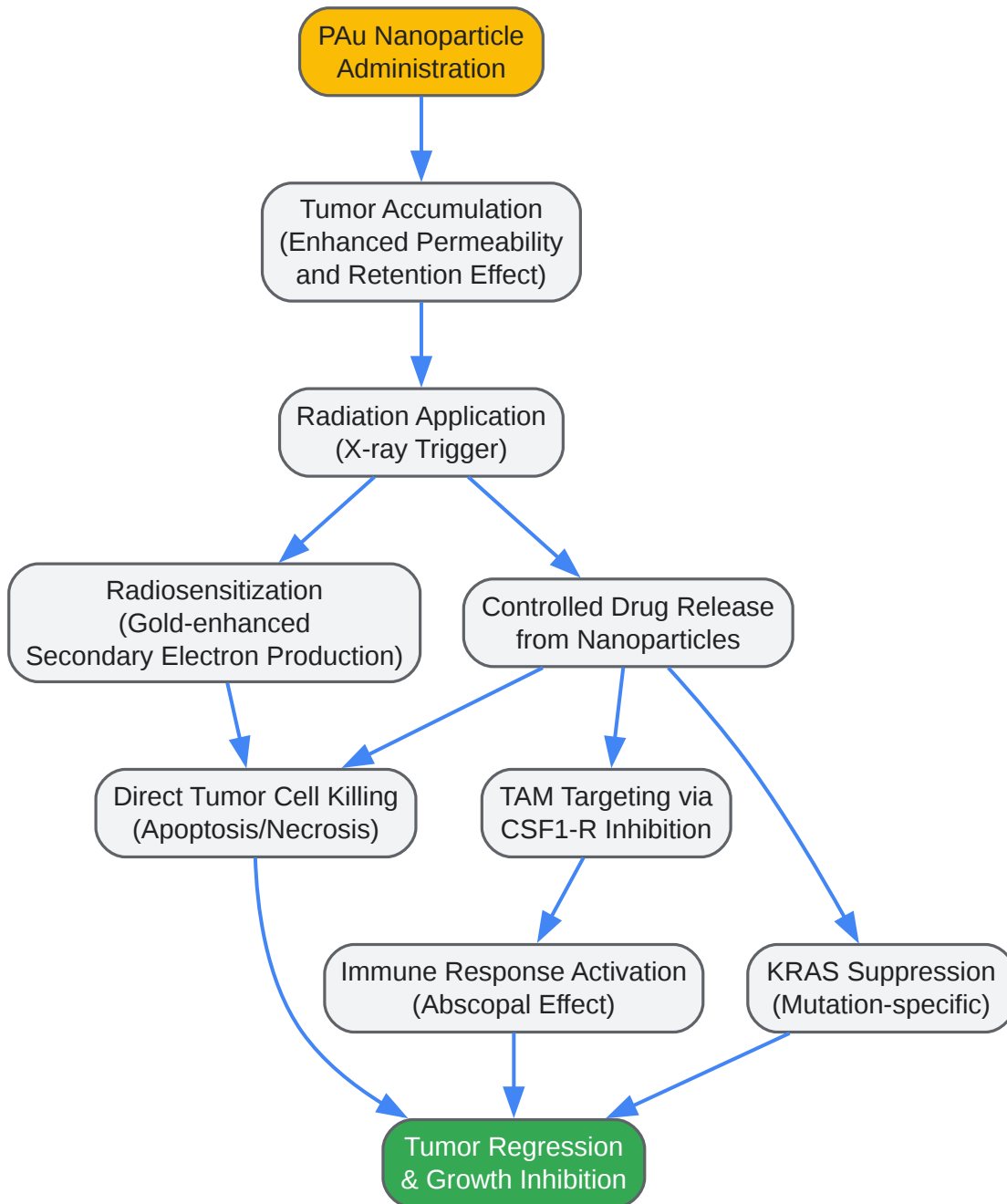
- **Cell Line Validation:**
 - Use appropriate cancer cell lines: **breast cancer**, **pancreatic cancer**, and **glioblastoma** models
 - Maintain cells in recommended media (DMEM or RPMI) with proper serum supplementation

- Ensure cell viability >95% before experimentation [3]
- **Treatment Protocol:**
 - **Nanoparticle Exposure:** Incubate cells with **Caflanone**-loaded PAu NPs at optimized concentrations (typically 0.5-20 µg/mL based on formulation)
 - **Radiation Application:** Apply X-ray radiation using clinical irradiator (220kVp, 13mA) with doses ranging 2-10 Gy
 - **Assessment Timeline:** Evaluate treatment effects at 24h, 48h, and 72h post-treatment
 - **Analysis Methods:** Utilize MTT assay, clonogenic survival, apoptosis assays (Annexin V/PI), and cell cycle analysis [3]
- **Radiation-Triggered Drug Release:**
 - Apply precise X-ray radiation to activate drug release from gold-coated nanoparticles
 - Measure drug release kinetics using HPLC or fluorescence-based methods
 - Confirm spatial and temporal control through localized radiation application [3]

In Vivo Evaluation Protocol

- **Animal Model Preparation:**
 - Use immunocompromised mice for xenograft studies
 - Implant tumor cells (pancreatic, breast, or glioblastoma) subcutaneously
 - Allow tumors to reach 100-150 mm³ before treatment initiation [3]
- **Dosing & Administration:**
 - Administer **Caflanone**-loaded PAu NPs via intravenous injection (dose range: 5-20 mg/kg)
 - For targeted delivery, consider intratumoral injection for localized tumors
 - Implement fractionated radiation protocol (2-5 Gy fractions) using Small Animal Radiation Research Platform (SARRP) [3]
- **Assessment Methods:**
 - **Tumor Monitoring:** Measure tumor dimensions 3 times weekly using calipers
 - **Imaging:** Utilize X-ray/CT imaging for nanoparticle tracking and tumor response
 - **Survival Analysis:** Monitor overall survival and tumor-free survival
 - **Histopathology:** Conduct tissue analysis for safety and efficacy evaluation [3]

Mechanism of Action Visualization



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Caflanone Mechanism of Action with Targeted Delivery

Troubleshooting Common Experimental Issues

Nanoparticle Synthesis & Characterization Problems

Table: Synthesis Issues and Solutions

Problem	Potential Causes	Solutions
Low drug loading efficiency	Incorrect drug-polymer ratio, rapid precipitation	Optimize Caflanone concentration during liposome preparation, adjust addition rate during hydrogel formation
Irregular nanoparticle size	Inconsistent stirring, rapid cross-linking	Maintain constant stirring speed, control CaCl ₂ addition rate (dropwise over 5-10 minutes)
Poor gold coating	Incorrect HAuCl ₄ concentration, improper reduction	Validate gold salt concentration (5-20 mM), ensure fresh ascorbic acid preparation
Nanoparticle aggregation	High concentration, improper storage	Dilute nanoparticle suspension, store at 4°C in appropriate buffer, use sonication before use
Inconsistent drug release	Variable gold coating thickness, radiation parameters	Standardize gold coating process, calibrate radiation source, validate radiation dose

In Vitro Experimental Challenges

- **Variable Cytotoxicity Results:**
 - **Cause:** Inconsistent nanoparticle concentration, cell passage number effects, serum interference
 - **Solution:** Prepare fresh nanoparticle suspensions for each experiment, use low-passage cells (<20 passages), maintain consistent serum concentration across experiments
- **Inconsistent Radiation Response:**
 - **Cause:** Uneven radiation field, incorrect dose calibration, variable nanoparticle internalization
 - **Solution:** Calibrate irradiator regularly, position cells consistently in radiation field, pre-incubate nanoparticles for standardized internalization time (4-6 hours)

- **Poor Imaging Contrast:**

- **Cause:** Insufficient gold coating, nanoparticle aggregation, suboptimal concentration
- **Solution:** Optimize gold coating parameters (validate with TEM), filter nanoparticles before use, determine ideal concentration for X-ray/CT imaging [3]

In Vivo Translation Difficulties

- **Limited Tumor Targeting:**

- **Cause:** Rapid clearance, insufficient EPR effect, protein corona formation
- **Solution:** Optimize administration route (consider intratumoral for localized tumors), modify surface properties with PEGylation, administer in multiple fractions

- **Toxicity Concerns:**

- **Cause:** Off-target accumulation, dose-dependent effects, carrier-related toxicity
- **Solution:** Conduct thorough dose escalation studies, monitor blood parameters and organ function, include proper controls (empty nanoparticles)

- **Variable Therapeutic Response:**

- **Cause:** Tumor heterogeneity, differences in tumor model, immune status variations
- **Solution:** Use standardized tumor models, increase group sizes for statistical power, validate tumor engraftment before randomization

Frequently Asked Questions (FAQs)

Caflanone Properties & Mechanisms

- **Q: What is the evidence for Caflanone's activity against pancreatic cancer?**

- **A:** Preclinical studies demonstrate that **Caflanone** increases apoptosis and decreases survival in pancreatic cancer cells when combined with radiotherapy. In vivo studies in mouse models showed that **Caflanone** and radiation caused shrinkage of both treated and distant untreated tumors, suggesting induction of an anti-tumor immune response. The molecule has shown suppression of KRAS expression, a major mutation in pancreatic cancer. [1]

- **Q: What is the significance of Caflanone's CSF1-R targeting?**
 - A: CSF1-R (Colony Stimulating Factor 1 Receptor) inhibition targets tumor-associated macrophages (TAMs), which play a key role in tumor progression, immunosuppression, and treatment resistance. By targeting TAMs via CSF1-R inhibition, **Caflanone** can remodel the tumor microenvironment to enhance anti-tumor immunity and treatment response. [1]

Nanoparticle Formulation

- **Q: Why use gold-coated lipo-polymeric nanoparticles for Caflanone delivery?**
 - A: The gold-coated hybrid system provides three critical functionalities: (1) **Radiosensitization** - gold enhances radiation effects through increased secondary electron production; (2) **Radiation-triggered drug release** - X-rays can precisely control drug release at tumor sites; (3) **X-ray/CT contrast agent** - enables real-time imaging and treatment monitoring. This multifunctionality enables image-guided, spatially controlled therapy. [3]
- **Q: What is the typical drug loading efficiency for Caflanone in these nanoparticles?**
 - A: While exact percentages vary by formulation parameters, well-optimized lipo-polymeric hybrid nanoparticles typically achieve loading efficiencies of 60-80% for hydrophobic compounds like **Caflanone**. Efficiency can be improved by optimizing the drug-polymer ratio and the cross-linking conditions during synthesis.

Experimental Design & Optimization

- **Q: What radiation doses are typically used with Caflanone-loaded PAu NPs?**
 - A: In preclinical studies, doses ranging from 2-10 Gy have been employed, with fractionated regimens (e.g., 3x5 Gy) often showing enhanced efficacy. The optimal dose depends on tumor type, nanoparticle concentration, and radiation schedule. Always include radiation-only and nanoparticle-only controls. [3]
- **Q: How do I determine the optimal nanoparticle concentration for my experiments?**
 - A: Conduct dose-ranging studies initially (typically 0.5-20 µg/mL for in vitro, 5-20 mg/kg for in vivo). Consider the gold content (PAu5-PAu20 variants) as higher gold coating enhances radiosensitivity but may affect biocompatibility. Always include viability assays and hemocompatibility testing for in vivo applications.

Translation & Clinical Applications

- **Q: What is the current clinical status of Caflanone?**
 - A: **Caflanone** received FDA IND clearance in 2023 for a Phase I, first-in-human clinical study in pancreatic cancer patients. The trial will evaluate the safety and preliminary antitumor activity of **Caflanone** in combination with radiotherapy. The molecule previously received Orphan Drug Designation for pancreatic cancer in 2019. [1]
- **Q: What cancer types show most promise for this approach?**
 - A: Based on preclinical data, pancreatic cancer, breast cancer, and glioblastoma have shown significant sensitivity to the **Caflanone**-nanoparticle-radiation combination approach. The technology may be particularly beneficial for cancers where targeted delivery and radiation sensitization are critical. [3] [1]

Key Data & Technical Specifications

Characterization Standards

Table: Optimal Nanoparticle Characterization Parameters [3]

Parameter	Target Specification	Measurement Method
Size	100-200 nm	Dynamic Light Scattering
Zeta Potential	-20 to -30 mV	Laser Doppler Electrophoresis
Gold Coating Thickness	5-15 nm	Transmission Electron Microscopy
Drug Loading Efficiency	>70%	HPLC Analysis
Radiation-triggered Release	>80% within 4h post-radiation	Dialysis Method with X-ray

Parameter	Target Specification	Measurement Method
X-ray/CT Contrast	Significant enhancement at 5-10 mg/mL	CT Imaging Phantom Study

Experimental Controls Checklist

For rigorous experimentation, always include these essential controls:

- **Nanoparticle Controls:** Empty nanoparticles (without **Caflanone**), gold-coated nanoparticles without drug
- **Treatment Controls:** **Caflanone** alone (free drug), radiation alone, combination of free drug + radiation
- **Biological Controls:** Untreated cells/animals, vehicle controls (buffer solution)
- **Technical Controls:** Reference standards for assays, positive controls for viability/apoptosis assays

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